molecular formula C18H27N3O2 B267464 N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

Número de catálogo B267464
Peso molecular: 317.4 g/mol
Clave InChI: HMRVOGCEPGVJQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of physiological effects.

Mecanismo De Acción

BAY 41-2272 works by activating the soluble guanylate cyclase (sGC) enzyme, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, BAY 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and other physiological effects.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cGMP, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In addition, BAY 41-2272 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAY 41-2272 has several advantages for use in lab experiments. It is a highly specific sGC activator, which allows for precise control of the physiological effects it produces. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. BAY 41-2272 is a synthetic compound, which may limit its use in certain experimental models. In addition, its effects may be influenced by other factors such as the presence of other drugs or compounds.

Direcciones Futuras

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new sGC activators with improved specificity and potency. Another area of interest is the development of new therapeutic applications for BAY 41-2272, such as in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of BAY 41-2272 and its potential applications in various disease states.

Métodos De Síntesis

The synthesis of BAY 41-2272 involves a series of steps, starting with the reaction of 3-aminobenzoic acid with sec-butylamine to form N-(sec-butyl)-3-aminobenzamide. This intermediate is then reacted with cyclohexyl isocyanate to form N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide. The synthesis of this compound has been described in detail in various scientific publications.

Aplicaciones Científicas De Investigación

BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment option for various cardiovascular diseases such as hypertension and pulmonary arterial hypertension. In addition, BAY 41-2272 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Propiedades

Nombre del producto

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

Fórmula molecular

C18H27N3O2

Peso molecular

317.4 g/mol

Nombre IUPAC

N-butan-2-yl-3-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-3-13(2)19-17(22)14-8-7-11-16(12-14)21-18(23)20-15-9-5-4-6-10-15/h7-8,11-13,15H,3-6,9-10H2,1-2H3,(H,19,22)(H2,20,21,23)

Clave InChI

HMRVOGCEPGVJQS-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

SMILES canónico

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.